2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine
Description
Properties
IUPAC Name |
2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17(13-8-2-1-3-9-13)22-14-10-4-6-12-7-5-11-15(23-17)16(12)14/h1-11,22-23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMRPRONBXWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC4=C3C(=CC=C4)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine typically involves the reaction of trifluoromethylated precursors with appropriate aromatic amines. One common method includes the condensation of trifluoromethylacetophenone with phenylenediamine derivatives under controlled conditions . The reaction is often catalyzed by copper salts in the presence of ligands such as 2,2’-bipyridyl .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways . The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its effects on cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The trifluoromethyl group distinguishes 2-phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine from non-fluorinated analogs. For example:
Receptor Binding and Selectivity
These compounds share the CF₃ group, which likely enhances σ-receptor interactions through hydrophobic and electronic effects . By contrast, non-fluorinated dihydroperimidines (e.g., imidazolyl derivatives) may prioritize interactions with enzymes or ion channels .
Metabolic Stability
The CF₃ group resists oxidative metabolism, a property critical for prolonged drug action. For instance, fluorinated σ-receptor ligands () show reduced hepatic clearance compared to non-fluorinated analogs . This aligns with broader trends in fluorinated pharmaceuticals, where CF₃ groups improve half-lives by 20–50% in preclinical models .
Comparison with Fluorinated Heterocycles
Fluorine’s Role in Drug Design
The trifluoromethyl group in this compound mirrors strategies used in fluorinated pyrimidines and thienopyrimidines (e.g., ’s thiopyrano-thieno-pyrimidinone). Key comparisons:
Biological Activity
2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a trifluoromethyl group that significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated notable activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The results demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| MCF7 (Breast) | 20 |
| HeLa (Cervical) | 25 |
The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group could enhance potency against specific cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. Initial hypotheses suggest:
- Enzyme Interaction : The compound may inhibit enzymes critical for cell proliferation and survival.
- Cell Cycle Arrest : Observations indicate that treatment leads to G1 phase arrest in cancer cells, contributing to reduced cell proliferation.
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells, treatment with varying concentrations of this compound resulted in significant morphological changes indicative of apoptosis. Staining assays confirmed chromatin condensation and membrane blebbing at concentrations as low as 15 µM.
Case Study 2: Antimicrobial Evaluation
A series of tests conducted on bacterial strains demonstrated that the compound's antimicrobial activity was dose-dependent. The most effective concentrations were identified for both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 2-Phenyl-2-(trifluoromethyl)-1,3-dihydroperimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves condensation reactions between substituted phenyl precursors and fluorinated intermediates. For example:
- Step 1 : Use 3-(trifluoromethyl)phenethylamine (CAS 52516-30-0) as a starting material, reacting it with 1,3-dihydroperimidine derivatives under anhydrous conditions .
- Step 2 : Optimize reaction temperature (e.g., 80–100°C) and catalysts (e.g., Pd/C or Lewis acids) to enhance regioselectivity.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC. Validate purity using NMR (<sup>1</sup>H, <sup>19</sup>F) and mass spectrometry (HRMS) .
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound, and what analytical techniques are used to assess these effects?
Methodological Answer: The trifluoromethyl group:
- Electronic Effects : Increases electron-withdrawing character, altering π-π stacking and dipole interactions. Assess via DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .
- Steric Effects : Bulky CF3 groups may induce conformational strain. Use X-ray crystallography (SHELXL refinement) to resolve bond angles and torsional strain .
- Analytical Tools : <sup>19</sup>F NMR to probe chemical environment, IR spectroscopy for C-F stretching (1100–1250 cm<sup>−1</sup>), and cyclic voltammetry to assess redox behavior .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX/T and ORTEP-III address these issues?
Methodological Answer:
- Challenges : Dynamic disorder in CF3 groups and weak diffraction due to fluorine’s low electron density.
- Solutions :
Q. How can density functional theory (DFT) be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Step 1 : Optimize geometry at the B3LYP/def2-TZVP level to compute frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Step 2 : Perform docking studies (AutoDock Vina) using protein structures (e.g., CYP450 isoforms) to predict binding affinities. Cross-validate with MD simulations (AMBER) .
- Step 3 : Compare DFT-derived reaction pathways (e.g., Fukui indices) with experimental kinetic data (IC50, Ki) .
Q. How do contradictory data regarding the compound’s enzyme inhibition efficacy (e.g., CYP450 isoforms) arise, and what experimental strategies resolve these discrepancies?
Methodological Answer:
- Sources of Contradiction : Variability in assay conditions (e.g., pH, cofactors), enzyme sources (recombinant vs. liver microsomes), or substrate competition.
- Resolution Strategies :
Q. What strategies are effective in synthesizing fluorinated analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fluorination Techniques :
- SAR Validation :
Q. How can researchers address discrepancies between computational predictions and experimental data in the compound’s electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
